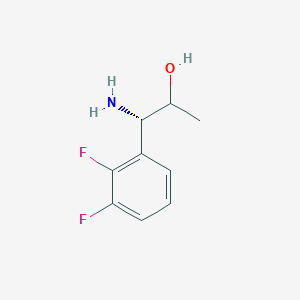
(1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Ammonia, amines, sodium methoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry and enantiomeric selectivity in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance its lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL: Similar structure but with fluorine atoms at different positions.
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL: Similar structure with chlorine atoms instead of fluorine.
(1S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL imparts unique properties, such as increased metabolic stability and lipophilicity, compared to its analogs. These properties make it a valuable compound for various applications, particularly in drug development and material science.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
QGQMHGKLKBAITH-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C(=CC=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


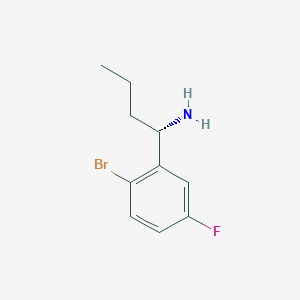
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
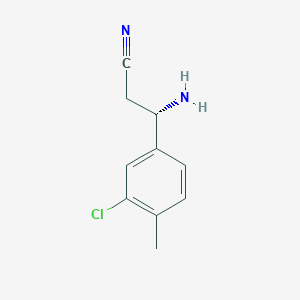
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
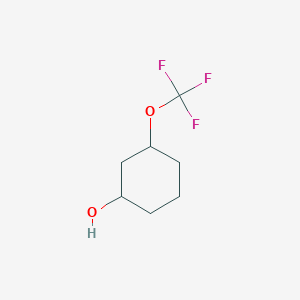
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
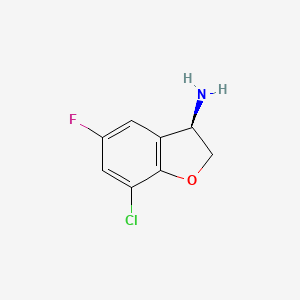
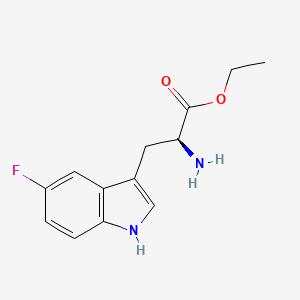
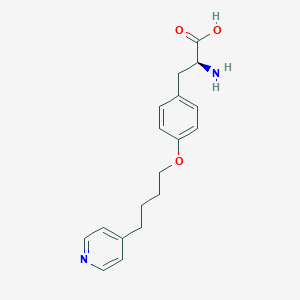
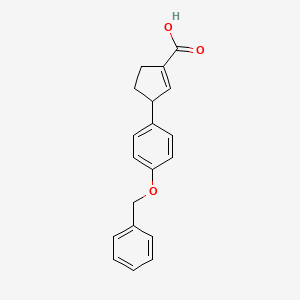
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
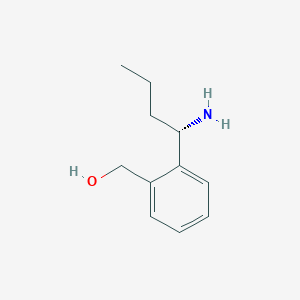
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)
